
phendimetrazine
Übersicht
Beschreibung
Phendimetrazin ist ein sympathomimetisches Amin, das zur kurzfristigen Behandlung von exogener Fettleibigkeit als Appetitzügler eingesetzt wird. Es ist chemisch mit Amphetaminen verwandt und wirkt als Prodrug zu Phenmetrazin, seinem aktiven Metaboliten . Phendimetrazin wird aufgrund seines Missbrauchspotenzials als kontrollierte Substanz der Liste III eingestuft .
Vorbereitungsmethoden
Phendimetrazin wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung seines Morpholinrings beinhalten. Die Syntheseroute beinhaltet typischerweise die Reaktion von Phenylaceton mit Methylamin zur Bildung von N-Methylamphetamin, das dann mit Formaldehyd cyclisiert wird, um den Morpholinring zu bilden . Industrielle Produktionsverfahren beinhalten die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig Nebenprodukte und Abfall zu minimieren.
Analyse Chemischer Reaktionen
Phendimetrazin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Phendimetrazin kann zu Phenmetrazin, seinem aktiven Metaboliten, oxidiert werden.
Reduktion: Reduktionsreaktionen können Phendimetrazin wieder in seine Vorläuferverbindungen umwandeln.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Phenmetrazin und seine Derivate .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Phendimetrazine functions primarily as an anorectic agent, promoting weight loss by suppressing appetite. It is hypothesized to act as a prodrug, converting into phenmetrazine, which has established stimulant properties. Research indicates that this compound inhibits the human dopamine transporter, leading to increased extracellular dopamine levels in the nucleus accumbens, a key area involved in reward processing . This mechanism suggests potential therapeutic effects beyond weight loss, particularly in treating cocaine dependence.
Clinical Applications
- Weight Loss Management :
- Cocaine Dependence :
Case Study 1: Demand Ischemia
A 54-year-old female patient experienced chest pain attributed to demand ischemia after using this compound for weight loss. This case highlights the cardiovascular risks associated with amphetamine-like medications, emphasizing the need for careful monitoring of patients using such drugs .
Case Study 2: Abuse Potential
In a controlled study involving nine cocaine-dependent participants, this compound was administered at varying doses to assess its subjective effects and potential for abuse. Results indicated that while it produced some stimulant effects, its reinforcing properties were significantly lower than those of d-amphetamine, supporting its use as a safer alternative in addiction treatment .
Data Tables
Application | Mechanism | Evidence |
---|---|---|
Weight Loss | Appetite suppression | Clinical efficacy studies |
Cocaine Dependence | Dopamine transporter inhibition | Preclinical and clinical trials |
Cardiovascular Effects | Increased heart rate and blood pressure | Case reports and clinical guidelines |
Risks and Considerations
Despite its therapeutic benefits, this compound poses several risks:
- Cardiovascular Issues : The drug can elevate heart rate and blood pressure, necessitating caution in patients with pre-existing cardiovascular conditions .
- Potential for Abuse : Although it has lower abuse potential than other stimulants, there are still concerns regarding dependency and misuse .
- Adverse Effects : Reports of cardiomyopathies and demand ischemia underline the importance of thorough patient evaluations before prescribing this compound .
Wirkmechanismus
Phendimetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), stimulating the release of these neurotransmitters in the brain . This leads to increased levels of norepinephrine and dopamine, which suppresses appetite and increases metabolic rate. The drug also activates the alpha-adrenergic system, further contributing to its appetite suppressant effects . The molecular targets involved include the norepinephrine transporter (NET) and dopamine transporter (DAT), which are responsible for the reuptake of these neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Phendimetrazin ähnelt anderen sympathomimetischen Aminen, die als Appetitzügler verwendet werden, wie zum Beispiel:
Phentermin: Ein weiteres sympathomimetisches Amin, das zur kurzfristigen Gewichtsabnahme verwendet wird.
Diethylpropion: Ein Medikament der Liste IV mit ähnlichen appetitzüglernden Wirkungen.
Benzphetamin: Ein Medikament der Liste III mit einem ähnlichen Wirkmechanismus.
Phendimetrazin ist insofern einzigartig, als es als Prodrug zu Phenmetrazin wirkt und eine stetigere und längere Exposition gegenüber dem aktiven Medikament im Körper ermöglicht . Dies reduziert das Missbrauchspotenzial im Vergleich zu Phenmetrazin selbst .
Biologische Aktivität
Phendimetrazine is a sympathomimetic amine primarily used as an appetite suppressant in the management of obesity. It functions as a prodrug, metabolizing into phenmetrazine, which exhibits significant pharmacological activity. This article delves into the biological activity of this compound, focusing on its neurochemical mechanisms, potential for abuse, and associated clinical case studies.
This compound is structurally similar to amphetamines and exerts its effects primarily through the modulation of neurotransmitter systems, particularly norepinephrine and dopamine. The following table summarizes key findings regarding its action at various biogenic amine transporters:
Compound | Effect | EC50 (nM) | IC50 (nM) |
---|---|---|---|
This compound | No significant effect | - | - |
Phenmetrazine | Potent releaser of norepinephrine | 50 | - |
Potent releaser of dopamine | 131 | - | |
Pseudophenmetrazine | Modest norepinephrine release | 514 | 2630 (dopamine reuptake) |
This compound itself does not significantly influence the uptake or release of neurotransmitters. However, its active metabolite, phenmetrazine, is a potent substrate for norepinephrine and dopamine transporters . This metabolic conversion is crucial for its anorectic effects.
Neurochemical Studies
Recent studies have employed microdialysis techniques to assess the impact of this compound and its metabolites on neurotransmitter levels in vivo. For instance, this compound was shown to increase extracellular dopamine levels in the nucleus accumbens within minutes of administration, suggesting rapid onset of action .
The electrophysiological profile indicates that while this compound acts as a dopamine transporter (DAT) inhibitor, phenmetrazine acts as a DAT substrate. This dual mechanism may contribute to the drug's overall stimulant effects .
Case Study: Psychotic Disorder Induced by this compound
A notable case involved a 25-year-old female who developed a psychotic disorder after five months of this compound use for weight loss. Symptoms included hallucinations and paranoid delusions. Upon discontinuation, her symptoms resolved within three days, but she resumed use against medical advice due to withdrawal symptoms, leading to recurrent psychosis . This case highlights the potential for dependence and severe psychiatric side effects associated with this compound.
Case Study: Cardiovascular Complications
Another case reported a 54-year-old woman who experienced demand ischemia linked to this compound use. Despite being prescribed for weight loss, she presented with chest pain indicative of acute coronary syndrome. This case emphasizes the cardiovascular risks associated with amphetamine-like compounds .
Abuse Potential
This compound has been evaluated for its potential as a replacement therapy in cocaine dependence due to its stimulant properties. Preclinical studies suggest that it has limited abuse potential compared to other stimulants like d-amphetamine . However, the risk remains significant due to its structural similarities to amphetamines and reported cases of psychological dependence.
Eigenschaften
CAS-Nummer |
21784-30-5 |
---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
(2S,3S)-3,4-dimethyl-2-phenylmorpholine |
InChI |
InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m0/s1 |
InChI-Schlüssel |
MFOCDFTXLCYLKU-CMPLNLGQSA-N |
SMILES |
CC1C(OCCN1C)C2=CC=CC=C2 |
Isomerische SMILES |
C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1C(OCCN1C)C2=CC=CC=C2 |
Siedepunkt |
122-124 °C at 8 mm Hg; 134-135 °C at 12 mm Hg |
Color/Form |
White powder |
melting_point |
MP: 208 °C; specific optical rotation: +35.7 deg at 20 °C/D /Phendimetrazine hydrochloride/ |
Key on ui other cas no. |
634-03-7 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
17140-98-6 (hydrochloride) |
Löslichkeit |
Free sol in water; very slightly sol in alcohol; practically insol in chloroform and ether. |
Synonyme |
Adipost Bontril Di-Ap-Trol Dyrexan Hyrex Melfiat Obezine phendimetrazine phendimetrazine hydrochloride phendimetrazine hydrochloride, (2S-trans)-isomer phendimetrazine tartrate phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer phendimetrazine tartrate, (R-(R*,R*))-isomer phendimetrazine, (2R-cis)-isomer phendimetrazine, (2S-trans)-isomer phendimetrazine, trans(+-)-isomer Prelu-2 Trimstat Wehless Weightrol X-Trozine |
Dampfdruck |
3.2X10-3 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.